molecular formula C15H28N2O5 B14474790 5-tert-Butyl 1-methyl L-valyl-L-glutamate CAS No. 65895-25-2

5-tert-Butyl 1-methyl L-valyl-L-glutamate

Cat. No.: B14474790
CAS No.: 65895-25-2
M. Wt: 316.39 g/mol
InChI Key: WYYKQULRDPWYKG-JQWIXIFHSA-N
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Description

5-tert-Butyl 1-methyl L-valyl-L-glutamate is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl group, a methyl group, and valyl and glutamate residues. This compound is often used in peptide synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl 1-methyl L-valyl-L-glutamate typically involves the esterification of L-glutamic acid with tert-butyl alcohol and methyl alcohol. The reaction is catalyzed by an acid, such as hydrochloric acid, to form the ester. The process involves the following steps:

    Esterification: L-glutamic acid is reacted with tert-butyl alcohol and methyl alcohol in the presence of hydrochloric acid.

    Purification: The resulting ester is purified through crystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of L-glutamic acid are esterified with tert-butyl alcohol and methyl alcohol.

    Continuous Purification: The ester is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl 1-methyl L-valyl-L-glutamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

    Oxidation: Oxides of the compound.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

5-tert-Butyl 1-methyl L-valyl-L-glutamate has several applications in scientific research:

    Chemistry: Used in peptide synthesis and as a building block for complex molecules.

    Biology: Studied for its role in protein interactions and enzyme activity.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Used in the production of pharmaceuticals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-tert-Butyl 1-methyl L-valyl-L-glutamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins, influencing their activity.

    Pathways Involved: It affects metabolic pathways related to amino acid synthesis and degradation.

Comparison with Similar Compounds

Similar Compounds

    L-Glutamic Acid 5-tert-Butyl 1-Methyl Ester Hydrochloride: A similar compound with a slightly different structure.

    L-Valyl-L-glutamate: Another amino acid derivative with similar properties.

Uniqueness

5-tert-Butyl 1-methyl L-valyl-L-glutamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.

Properties

CAS No.

65895-25-2

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

5-O-tert-butyl 1-O-methyl (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]pentanedioate

InChI

InChI=1S/C15H28N2O5/c1-9(2)12(16)13(19)17-10(14(20)21-6)7-8-11(18)22-15(3,4)5/h9-10,12H,7-8,16H2,1-6H3,(H,17,19)/t10-,12-/m0/s1

InChI Key

WYYKQULRDPWYKG-JQWIXIFHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)OC)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC)N

Origin of Product

United States

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